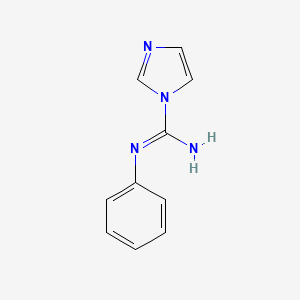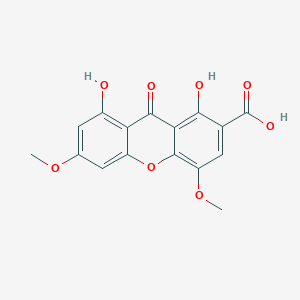
1H-Imidazole-4-carboxaldehyde, 5-propyl-1-(triphenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-4-carboxaldehyde, 5-propyl-1-(triphenylmethyl)- is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms.
Méthodes De Préparation
The synthesis of 1H-Imidazole-4-carboxaldehyde, 5-propyl-1-(triphenylmethyl)- typically involves multi-step organic reactions. One common method involves the reaction of 4-bromo-1H-imidazole with a Grignard reagent, followed by the addition of n-butyllithium and subsequent reaction with triphenylmethyl chloride . The reaction conditions often require low temperatures and anhydrous solvents to ensure high yields and purity.
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactions and the use of automated systems to control reaction parameters.
Analyse Des Réactions Chimiques
1H-Imidazole-4-carboxaldehyde, 5-propyl-1-(triphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common reagents and conditions for these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures to prevent side reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted imidazoles.
Applications De Recherche Scientifique
1H-Imidazole-4-carboxaldehyde, 5-propyl-1-(triphenylmethyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Imidazole-4-carboxaldehyde, 5-propyl-1-(triphenylmethyl)- involves its interaction with biological molecules, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .
Comparaison Avec Des Composés Similaires
1H-Imidazole-4-carboxaldehyde, 5-propyl-1-(triphenylmethyl)- can be compared with other imidazole derivatives, such as:
4-Imidazolecarboxaldehyde: Lacks the triphenylmethyl and propyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
4-Methyl-5-imidazolecarboxaldehyde: Contains a methyl group instead of a propyl group, which can influence its reactivity and biological activity.
The uniqueness of 1H-Imidazole-4-carboxaldehyde, 5-propyl-1-(triphenylmethyl)- lies in its structural complexity, which can impart specific properties and reactivities not found in simpler imidazole derivatives.
Propriétés
Numéro CAS |
131333-95-4 |
|---|---|
Formule moléculaire |
C26H24N2O |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
5-propyl-1-tritylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C26H24N2O/c1-2-12-25-24(19-29)27-20-28(25)26(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3-11,13-20H,2,12H2,1H3 |
Clé InChI |
UUDICOUDQUPKTN-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(N=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid](/img/structure/B14278848.png)



![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine}](/img/structure/B14278870.png)

![N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea](/img/structure/B14278879.png)
![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)

![Benzaldehyde, 2,2'-[9,10-anthracenediylbis(methyleneoxy)]bis-](/img/structure/B14278906.png)


